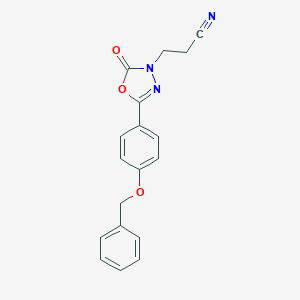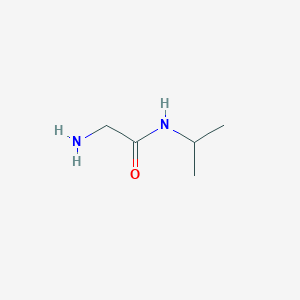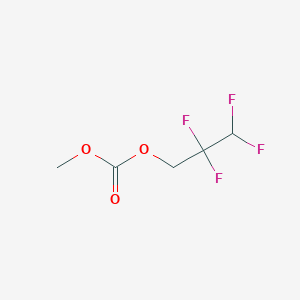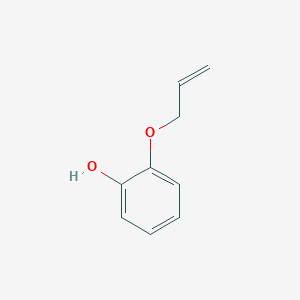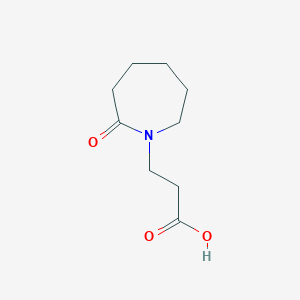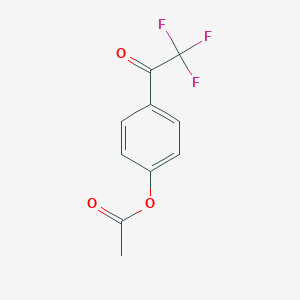
4'-Acetoxy-2,2,2,-trifluoroacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Acetoxy-2,2,2,-trifluoroacetophenone is a chemical compound with the molecular formula C10H7F3O3 .
Molecular Structure Analysis
The molecular structure of 4’-Acetoxy-2,2,2,-trifluoroacetophenone consists of a phenyl ring with an acetoxy group at the 4’ position and a trifluoroacetyl group .Physical And Chemical Properties Analysis
4’-Acetoxy-2,2,2,-trifluoroacetophenone has a molecular weight of 232.16 . Other physical and chemical properties such as melting point, boiling point, and density are not detailed in the available resources .Applications De Recherche Scientifique
Green Chemistry Applications
4'-Acetoxy-2,2,2-trifluoroacetophenone and related compounds have been investigated for their potential in green chemistry applications. A study by Yadav and Joshi (2002) explored a green route for the acylation of resorcinol with acetic acid, highlighting the use of benign acylating agents and reusable catalysts in the synthesis of commercially important intermediates, aligning with the principles of green chemistry (Yadav & Joshi, 2002).
Polymer Science
In polymer science, the compound has been utilized in the synthesis of novel fluorinated polyimides, demonstrating outstanding mechanical properties and thermal stability. This was illustrated in the work by Yin et al. (2005), where a new fluorinated aromatic diamine monomer was synthesized, leading to the creation of fluorine-containing polyimides with good solubility and excellent thermal properties (Yin et al., 2005).
Molecular Recognition
The compound's role in molecular recognition, especially in the binding and sensing of anions, has been highlighted in research. Kim et al. (2003) developed a novel trifluoroacetophenone-based binding motif for recognizing anions through reversible formation of anion-ionophore adducts stabilized by intramolecular hydrogen bonding, enhancing binding affinity (Kim et al., 2003).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-(2,2,2-trifluoroacetyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c1-6(14)16-8-4-2-7(3-5-8)9(15)10(11,12)13/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSQIFOBBBRZIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2,2-Trifluoroacetyl)phenyl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

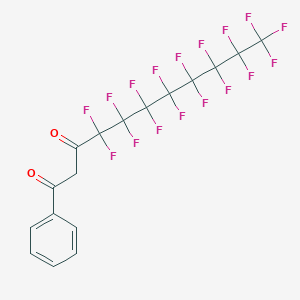
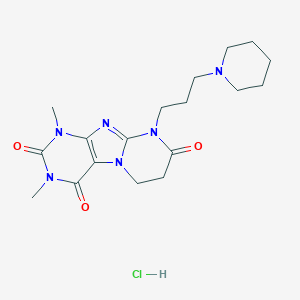
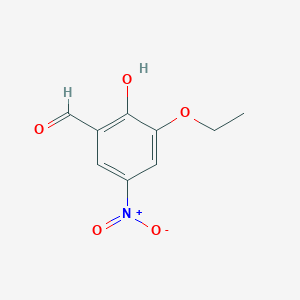
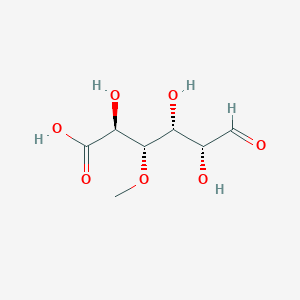
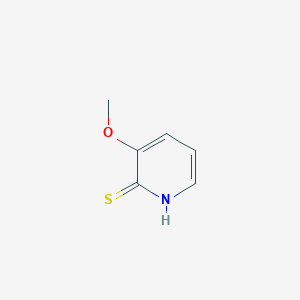
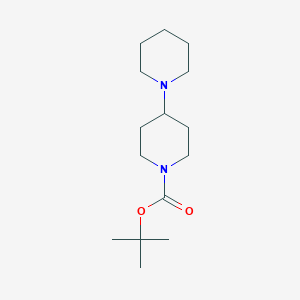
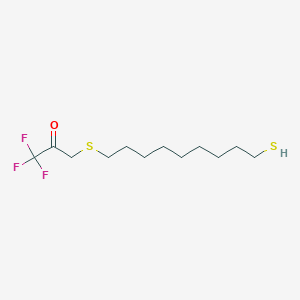
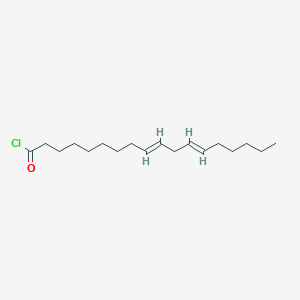
![5-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one](/img/structure/B117491.png)
